molecular formula C8H7Cl2NO3 B14504389 Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate CAS No. 62850-65-1

Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate

Cat. No.: B14504389
CAS No.: 62850-65-1
M. Wt: 236.05 g/mol
InChI Key: QXLOBEPFMGWABB-UHFFFAOYSA-N
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Description

Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate is an organic compound with the molecular formula C8H7Cl2NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate typically involves the reaction of 2,6-dichloropyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloropyridin-3-yl)acetate
  • Methyl 2-(2,6-dichloropyridin-4-yl)acetate

Uniqueness

Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62850-65-1

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

methyl 2-(2,6-dichloropyridin-3-yl)oxyacetate

InChI

InChI=1S/C8H7Cl2NO3/c1-13-7(12)4-14-5-2-3-6(9)11-8(5)10/h2-3H,4H2,1H3

InChI Key

QXLOBEPFMGWABB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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